

A Technical Guide to the Chemical Properties of Sodium 4-hydroxynaphthalene-2-sulphonate

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Compound of Interest

Compound Name: Sodium 4-hydroxynaphthalene-2-sulphonate

Cat. No.: B081246

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Disclaimer: The precise chemical identity of "**Sodium 4-hydroxynaphthalene-2-sulphonate**" is subject to ambiguity across chemical databases. This guide focuses on the properties of 4-hydroxynaphthalene-2-sulfonic acid (CAS RN: 3771-14-0) and its corresponding sodium salt. This assumption is based on the systematic IUPAC naming convention. Researchers are advised to verify the specific isomer and CAS number of their material.

Introduction

Sodium 4-hydroxynaphthalene-2-sulphonate is an aromatic organic compound belonging to the family of hydroxylated naphthalenesulfonic acids. These compounds are of significant interest in various fields, including chemical synthesis, dye manufacturing, and potentially in the pharmaceutical industry as intermediates or building blocks for more complex molecules. The presence of both a hydroxyl and a sulfonic acid functional group on the naphthalene ring imparts unique solubility and reactivity characteristics, making it a versatile chemical entity. This technical guide provides a comprehensive overview of the chemical and physical properties of 4-hydroxynaphthalene-2-sulfonic acid and its sodium salt, along with generalized experimental protocols for its synthesis and analysis.

Chemical and Physical Properties

The properties of 4-hydroxynaphthalene-2-sulfonic acid and its sodium salt are summarized below. Data for the sodium salt are inferred from the properties of the free acid and general principles of salt formation.

Table 1: Physical and Chemical Properties of 4-hydroxynaphthalene-2-sulfonic acid

| Property | Value | Source |
|-------------------------|---|--------|
| IUPAC Name | 4-hydroxynaphthalene-2-sulfonic acid | [1] |
| CAS Number | 3771-14-0 | [1] |
| Molecular Formula | C ₁₀ H ₈ O ₄ S | [1] |
| Molecular Weight | 224.23 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Density | 1.549 g/cm ³ (predicted) | [2] |
| pKa | 0.15 ± 0.40 (predicted) | [2] |
| LogP | 2.87 (predicted) | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Rotatable Bonds | 1 | [2] |

Table 2: Properties of Sodium 4-hydroxynaphthalene-2-sulphonate (Inferred)

| Property | Value | Notes |
|-------------------|---|--|
| Molecular Formula | C ₁₀ H ₇ NaO ₄ S | |
| Molecular Weight | 246.21 g/mol | |
| Appearance | White to off-white crystalline powder | Typical for sodium sulfonates |
| Solubility | Soluble in water | The ionic nature of the sodium sulfonate group significantly increases water solubility compared to the free acid. |
| Melting Point | >300 °C (decomposes) | High melting points are characteristic of organic salts. |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and analysis of 4-hydroxynaphthalene-2-sulfonic acid and its sodium salt. These are representative methods and may require optimization for specific laboratory conditions and desired product purity.

Synthesis of 4-hydroxynaphthalene-2-sulfonic acid

The synthesis of 4-hydroxynaphthalene-2-sulfonic acid typically involves the sulfonation of a suitable naphthalene precursor. A plausible synthetic route starts from 1-naphthol.

Reaction: Sulfonation of 1-naphthol.

Procedure:

- In a well-ventilated fume hood, place a known amount of 1-naphthol in a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
- Cool the flask in an ice bath to 0-5 °C.

- Slowly add a stoichiometric equivalent of concentrated sulfuric acid (98%) dropwise from the dropping funnel while maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is poured onto crushed ice to precipitate the product.
- The crude 4-hydroxynaphthalene-2-sulfonic acid is then collected by vacuum filtration and washed with cold water.
- Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol-water mixture.[3]

Preparation of Sodium 4-hydroxynaphthalene-2-sulphonate

The sodium salt can be readily prepared by neutralizing the sulfonic acid with a sodium base.

Reaction: Acid-base neutralization.

Procedure:

- Dissolve the purified 4-hydroxynaphthalene-2-sulfonic acid in a minimum amount of distilled water.
- Slowly add a stoichiometric amount of a sodium base, such as sodium hydroxide or sodium carbonate solution, while monitoring the pH with a pH meter or indicator paper.
- Continue the addition until the pH of the solution is neutral (pH ~7).
- The resulting solution of **sodium 4-hydroxynaphthalene-2-sulphonate** can be used directly or the solid salt can be isolated by evaporation of the solvent under reduced pressure.

Caption: General workflow for the synthesis of **Sodium 4-hydroxynaphthalene-2-sulphonate**.

Analytical Methods

HPLC is a standard technique for assessing the purity of hydroxynaphthalene sulfonic acids and for monitoring reaction progress.

Instrumentation:

- HPLC system with a UV-Vis detector.
- Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 μ m).

Mobile Phase:

- A gradient elution is typically employed.
- Solvent A: Water with 0.1% formic acid or phosphoric acid.
- Solvent B: Acetonitrile with 0.1% formic acid or phosphoric acid.

Procedure:

- Prepare a standard solution of the analyte in the mobile phase.
- Set the column temperature (e.g., 30 °C) and the flow rate (e.g., 1 mL/min).
- Inject the sample and run the gradient program.
- Monitor the elution profile at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance determined by UV-Vis spectroscopy).
- Purity is determined by the peak area percentage.

UV-Visible Spectroscopy:

- Purpose: To determine the wavelength of maximum absorbance (λ_{max}) and for quantitative analysis.
- Procedure:

- Prepare a dilute solution of the compound in a suitable solvent (e.g., water or methanol).
- Record the UV-Vis spectrum over a range of 200-400 nm.
- The λ_{max} can be used for detection in HPLC analysis.

Infrared (IR) Spectroscopy:

- Purpose: To identify the characteristic functional groups.
- Procedure:
 - Acquire the IR spectrum of the solid sample using a KBr pellet or Attenuated Total Reflectance (ATR) accessory.
 - Expected characteristic peaks include:
 - Broad O-H stretch (hydroxyl group) around 3200-3600 cm^{-1} .
 - S=O stretching (sulfonate group) around 1200-1150 cm^{-1} and 1050-1000 cm^{-1} .
 - Aromatic C=C stretching around 1600-1450 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Purpose: To elucidate the detailed chemical structure.
- Procedure:
 - Dissolve the sample in a suitable deuterated solvent (e.g., D_2O or DMSO-d_6).
 - Acquire ^1H and ^{13}C NMR spectra.
 - The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, will provide detailed information about the arrangement of atoms in the molecule.

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